Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]
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Overview
Description
Cefonicid sodium, also known as 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt, is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is used to treat bacterial infections such as urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .
Preparation Methods
Cefonicid sodium is synthesized through a series of chemical reactions. The key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt . The synthetic route involves the nucleophilic displacement of the 3-acetoxy moiety with the appropriately substituted tetrazole thiole . Industrial production methods have been optimized to improve yield and reduce reaction time, making the process more cost-effective and energy-efficient .
Chemical Reactions Analysis
Cefonicid sodium undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include boron trifluoride and other nucleophiles . The major products formed from these reactions are intermediates that lead to the final cefonicid sodium compound .
Scientific Research Applications
Cefonicid sodium has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality control and assay purposes . In biology and medicine, it is employed to study bacterial cell wall synthesis and the inhibition of penicillin-binding proteins . Additionally, it is used in the pharmaceutical industry for the development of new antibiotics and the study of antibiotic resistance .
Mechanism of Action
Cefonicid sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefonicid sodium is similar to other second-generation cephalosporins such as cefamandole, cefoperazone, and latamoxef . it is unique in its specific structure and the presence of the sulfomethyl-tetrazole moiety, which contributes to its distinct pharmacological properties . Other similar compounds include cefoxitin, ceforanide, cefazolin, and cephalothin .
Properties
Molecular Formula |
C18H16N6Na2O8S3 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
disodium;(6S,7S)-7-[[(2S)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m0../s1 |
InChI Key |
NAXFZVGOZUWLEP-XEHJWXMJSA-L |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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